molecular formula C10H7N5O B1403164 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330043-96-3

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Cat. No.: B1403164
CAS No.: 1330043-96-3
M. Wt: 213.2 g/mol
InChI Key: STXDNNUBFOGQHA-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a fused ring system combining pyrazolo and pyrimidine moieties

Biochemical Analysis

Biochemical Properties

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules, such as DNA and RNA, influencing their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis, such as the p53 and Bcl-2 pathways. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and altering the expression levels of key regulatory genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, the compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression. These interactions result in the inhibition of cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the pyrimidin-4-ol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a suitable pyrimidine precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to act as a cyclin-dependent kinase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDNNUBFOGQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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